Tirofiban HCl
Overview
Description
Combination Therapy with Tirofiban and Enoxaparin in Acute Coronary Syndromes
Tirofiban is an intravenous glycoprotein IIb/IIIa antagonist effective in reducing cardiac ischemic events in patients with unstable angina and non-Q-wave myocardial infarction. A study explored the combination of tirofiban with enoxaparin, a low molecular weight heparin, and found it to be generally well-tolerated. The coadministration resulted in a more consistent inhibition of platelet aggregation and a lower adjusted bleeding time compared to the combination with unfractionated heparin, suggesting therapeutic potential for this combination .
Characterization and Metal Affinity of Tirofiban
The molecular structure of Tirofiban has been characterized, revealing that in the solid state, the carboxylic group is anionic while the piperidine molecule is protonated. Tirofiban has three pKa values and shows a strong affinity for various metal ions, forming stable complexes through the carboxylic group while the piperidine nitrogen remains protonated. These complexes are stabilized by hydrogen bonds and stacking interactions involving the phenyl ring of the tyrosine residue .
Synthesis of Tirofiban Hydrochloride
Two different synthesis methods for Tirofiban hydrochloride have been reported. One synthesis starts from L-tyrosine and involves five main reactions, resulting in a total yield of 33% . Another synthesis route from 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine involves seven steps, with a higher yield of 21.6%. Both methods have been validated by spectroscopic techniques such as 1H-NMR, IR, and MS .
Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke
Tirofiban is a selective glycoprotein IIb/IIIa receptor inhibitor that prevents fibrinogen-dependent platelet aggregation and thrombus formation. Its use in acute ischemic stroke has been evaluated, showing benefits in preventing stroke progression, improving functional independence, and reducing mortality, especially in high-risk patients. While the optimal dosage and target patients are not fully established, tirofiban's high affinity and short half-life make it a promising agent in the acute treatment of ischemic stroke .
Tirofiban Hydrochloride
Tirofiban hydrochloride is a non-peptide tyrosine derivative with anticoagulant properties. It antagonizes fibrinogen binding to the GP IIb/IIIa complex on platelets, preventing adenylyl cyclase activation and resulting in decreased cAMP levels. This interference with platelet membrane function reduces platelet-platelet interaction and prolongs bleeding time .
Intracoronary Thrombus and Platelet Glycoprotein IIb/IIIa Receptor Blockade with Tirofiban
The PRISM-PLUS trial investigated the effects of tirofiban on culprit lesions in patients with unstable angina or non-Q-wave myocardial infarction. The addition of tirofiban to heparin significantly reduced intracoronary thrombus burden, improved perfusion grade, and decreased the severity of obstruction without affecting the underlying plaque. These findings support the clinical benefit of tirofiban in combination with heparin .
Scientific Research Applications
Methods of Application : It is administered intravenously, often as a part of endovascular procedures like thrombectomy, to prevent platelet aggregation .
Methods of Application : The drug is given intravenously in combination with other anticoagulants during percutaneous coronary interventions (PCI) to reduce the risk of thrombotic cardiovascular events .
Results and Outcomes : Clinical trials have demonstrated that Tirofiban, when used in ACS patients undergoing PCI, can reduce platelet count and increase platelet inhibition rate without significantly affecting major adverse cardiovascular event (MACE) rates .
Methods of Application : It is administered as an adjunctive therapy to conventional treatment, inhibiting ongoing platelet aggregation and thrombus formation .
Results and Outcomes : The use of Tirofiban has been associated with improved vascular recanalization and functional outcomes in high-risk ischemic stroke patients .
Methods of Application : It is given intravenously, sometimes in combination with other antiplatelet agents, to reduce platelet aggregation and minimize the risk of stroke .
Results and Outcomes : Meta-analyses suggest that Tirofiban is safe in systemic treatment and may be a potential choice for the management of acute ischemic stroke .
Methods of Application : The drug is used in combination with other anticoagulants and antiplatelet agents to manage ACS, especially during PCI .
Results and Outcomes : Tirofiban has been shown to decrease platelet activation without increasing the risk of bleeding, thus not benefiting in reducing the occurrence of MACE .
Methods of Application : Tirofiban is administered to patients undergoing thrombectomy to inhibit platelet aggregation and reduce the risk of re-occlusion .
Results and Outcomes : Data suggests that Tirofiban is a safe medication for patients with large vessel occlusion stroke undergoing thrombectomy, without increasing the risk of intracranial hemorrhage .
Methods of Application : It is administered intravenously during the procedure to inhibit platelet aggregation and reduce the risk of acute vessel closure .
Results and Outcomes : The use of Tirofiban in interventional radiology has been associated with a lower incidence of adverse cardiovascular events and improved long-term vessel patency .
Methods of Application : Tirofiban is given intravenously to patients suspected of or diagnosed with HIT to inhibit further platelet activation and thrombus formation .
Results and Outcomes : While not a standard treatment, Tirofiban shows promise in managing HIT, with some studies indicating reduced thrombotic complications .
Methods of Application : It is administered before, during, or after surgery to reduce the risk of perioperative myocardial infarction or stroke .
Results and Outcomes : The application of Tirofiban in this setting aims to balance the risk of bleeding with the benefits of preventing thrombotic events, with some evidence supporting its use .
Methods of Application : It is used in clinical trials and laboratory experiments to understand the pharmacodynamics and pharmacokinetics of antiplatelet agents .
Results and Outcomes : Research with Tirofiban contributes to the development of new therapeutic strategies and the optimization of antiplatelet therapy .
Methods of Application : Tirofiban may be used experimentally to prevent thrombosis in cancer patients, who are at increased risk due to hypercoagulability .
Results and Outcomes : Preliminary findings suggest that Tirofiban could be beneficial in managing thrombotic complications in oncology patients .
Methods of Application : It is administered as a rapid intravenous infusion to stabilize patients and prevent further thrombotic complications .
Results and Outcomes : The use of Tirofiban in emergency settings can be critical in improving patient outcomes and preventing mortality from acute thrombotic events .
Methods of Application : It is used in randomized clinical trials, administered intravenously to patients with acute ischemic stroke to study its impact on neurological outcomes .
Results and Outcomes : The research indicates that Tirofiban may help in reducing neurological deterioration and improving outcomes when used in the early stages of stroke management .
Methods of Application : Low-dose Tirofiban is administered to patients after intravenous thrombolysis to assess its safety and efficacy in preventing further neurological decline .
Results and Outcomes : Studies suggest that early use of low-dose Tirofiban does not increase the risk of symptomatic intracranial hemorrhage and may be associated with neurological improvement at 3 months .
Methods of Application : Tirofiban is added to standard thrombolysis or thrombectomy treatments to evaluate its effect on patient outcomes .
Results and Outcomes : While the addition of Tirofiban has not shown a significant association with favorable outcomes, it might be related to mortality, possibly due to fatal intracranial hemorrhage .
Safety And Hazards
Tirofiban HCl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided if inhaled, and contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144494-65-5 (Parent) | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70931418 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aggrastat | |
CAS RN |
142373-60-2 | |
Record name | Tirofiban hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142373-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKE1P4X57J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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